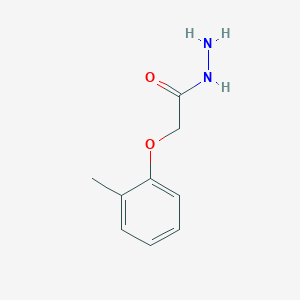

2-(2-Methylphenoxy)acetohydrazide

Description

Significance of Hydrazide Scaffolds in Organic and Medicinal Chemistry

Hydrazides are a class of organic compounds characterized by the functional group R-CO-NH-NH2. rjptonline.org This structural motif is of considerable importance in both organic and medicinal chemistry. rjptonline.orgmdpi.com Hydrazides serve as crucial intermediates in the synthesis of a wide array of heterocyclic compounds, such as oxadiazoles, pyrazoles, and triazoles. mdpi.com These heterocyclic systems are often associated with a broad spectrum of biological activities.

The reactivity of the hydrazide group, which contains both nucleophilic and electrophilic centers, allows for a variety of chemical transformations. mdpi.comresearchgate.net This versatility has made hydrazide derivatives attractive targets for synthesis. mdpi.com Moreover, the hydrazide-hydrazone linkage (-CO-NH-N=C) is a key feature in many biologically active molecules, contributing to their therapeutic potential. nih.gov Researchers have extensively explored hydrazide derivatives for their antimicrobial, anticonvulsant, anti-inflammatory, antiviral, and antitumor activities. rjptonline.orgnih.gov

Overview of the Phenoxyacetohydrazide Class and its Research Relevance

Within the broader family of hydrazides, the phenoxyacetohydrazide class of compounds has emerged as a significant area of study. These molecules share a common structural framework where a phenoxy group is linked to an acetohydrazide moiety. The nature and position of substituents on the phenyl ring can be readily modified, allowing for the creation of a diverse library of compounds with varied physicochemical properties and biological activities.

Research into phenoxyacetohydrazide derivatives has revealed their potential in various fields. For instance, some have been investigated for their biological properties, including antimicrobial and antifungal activities. ijpsr.comnih.gov The synthesis and structural elucidation of these compounds are also active areas of research, with studies focusing on their crystal structures and spectroscopic characterization. researchgate.netnih.gov

Scope and Objectives of Current Academic Research on 2-(2-Methylphenoxy)acetohydrazide

Current academic research on this compound is primarily focused on understanding its fundamental chemical characteristics and exploring its potential as a building block in the synthesis of more complex molecules. The objectives of these studies include the development of efficient synthetic routes, detailed analysis of its molecular and crystal structure, and the investigation of its biological and pharmacological properties. While still an area of active investigation, the unique substitution pattern of this compound makes it a compound of interest for comparative studies within the broader class of phenoxyacetohydrazides.

Chemical Profile of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 36304-37-7 jk-sci.commatrixscientific.com |

| Molecular Formula | C9H12N2O2 jk-sci.comuni.lu |

| Molecular Weight | 180.21 g/mol jk-sci.commatrixscientific.com |

| SMILES | CC1=CC=CC=C1OCC(=O)NN uni.lu |

| InChI | InChI=1S/C9H12N2O2/c1-7-4-2-3-5-8(7)13-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) uni.lu |

Synthesis and Structural Analysis

The synthesis of this compound typically involves the reaction of an appropriate ester, such as ethyl 2-(2-methylphenoxy)acetate, with hydrazine (B178648) hydrate (B1144303). researchgate.net This is a common and effective method for the preparation of hydrazides. mdpi.com

The structural analysis of this compound and its derivatives is crucial for understanding their chemical behavior. X-ray crystallography has been employed to determine the three-dimensional arrangement of atoms in related phenoxyacetohydrazide compounds. researchgate.netnih.gov These studies often reveal details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which can influence the physical properties and biological activity of the compound. For instance, in a derivative of this compound, the central ethane (B1197151) hydrazide moiety was found to be almost planar. iucr.org

Applications in Chemical Research

Role as a Chemical Intermediate

This compound serves as a valuable intermediate in organic synthesis. Its hydrazide functional group can readily react with various electrophiles, such as aldehydes and ketones, to form hydrazones. mdpi.com This reactivity allows for the construction of more complex molecular architectures and the synthesis of various heterocyclic compounds. The presence of the 2-methylphenoxy group can also influence the properties and reactivity of the resulting molecules. For example, it has been used as a precursor in the synthesis of more complex hydrazone derivatives with potential fungicidal activity. iucr.org

Investigated Biological and Pharmacological Activities

The hydrazide scaffold is a well-established pharmacophore, and as such, this compound and its derivatives have been investigated for their biological potential. While specific data on the standalone activity of this compound is limited in the public domain, the broader class of hydrazides and phenoxyacetohydrazides has shown promise in various pharmacological areas.

Studies on related hydrazide derivatives have demonstrated a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticonvulsant properties. hygeiajournal.comjchr.orgmdpi.comresearchgate.net The biological activity within a series of related compounds can be significantly influenced by the nature of the substituents on the phenyl ring. nih.gov Therefore, the 2-methyl substitution in this compound is expected to confer specific properties that differentiate it from other analogs. Further research is needed to fully elucidate the specific biological and pharmacological profile of this particular compound.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-methylphenoxy)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-7-4-2-3-5-8(7)13-6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCKNJFQLMUSOAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351138 | |

| Record name | 2-(2-methylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36304-37-7 | |

| Record name | 2-(2-methylphenoxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Methylphenoxy Acetohydrazide and Its Derivatives

Established Synthetic Routes to 2-(2-Methylphenoxy)acetohydrazide

The primary and most established route for the synthesis of this compound involves a two-step process. The first step is the synthesis of an ester precursor, ethyl 2-(2-methylphenoxy)acetate, followed by its reaction with hydrazine (B178648) hydrate (B1144303).

The synthesis of ethyl 2-(2-methylphenoxy)acetate is typically achieved through the Williamson ether synthesis. This involves the reaction of o-cresol (B1677501) with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, in the presence of a base. google.comwalisongo.ac.id The base, commonly potassium carbonate or sodium hydroxide, deprotonates the phenolic hydroxyl group of o-cresol to form the more nucleophilic phenoxide ion. walisongo.ac.idgoogle.com This ion then displaces the halide from the ethyl haloacetate to form the desired ester. The reaction is generally carried out in a polar aprotic solvent like acetone (B3395972) or N,N-dimethylformamide (DMF). walisongo.ac.idnih.gov

The subsequent step involves the hydrazinolysis of the synthesized ethyl 2-(2-methylphenoxy)acetate. This reaction is carried out by refluxing the ester with hydrazine hydrate in an alcoholic solvent, most commonly ethanol. chemicalbook.commdpi.com The hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester and leading to the displacement of the ethoxy group to form the stable this compound. This method is widely applicable for the synthesis of various acetohydrazide analogues. chemicalbook.com

Table 1: Synthesis of this compound

| Step | Reactants | Reagents & Conditions | Product |

| 1 | o-Cresol, Ethyl chloroacetate | K₂CO₃, Acetone, Reflux | Ethyl 2-(2-methylphenoxy)acetate |

| 2 | Ethyl 2-(2-methylphenoxy)acetate, Hydrazine hydrate | Ethanol, Reflux | This compound |

Synthesis of Hydrazone Derivatives from this compound

The presence of a reactive primary amine group (-NH₂) in this compound makes it a versatile starting material for the synthesis of a wide array of hydrazone derivatives. These derivatives are typically formed through the condensation reaction of the hydrazide with various carbonyl compounds.

Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones)

Hydrazones are synthesized by the condensation reaction of this compound with aldehydes or ketones. nih.govnaturalspublishing.com This reaction is acid-catalyzed, often using a few drops of glacial acetic acid, and is typically carried out by refluxing the reactants in a suitable solvent such as ethanol. mdpi.comnih.gov The reaction proceeds via nucleophilic addition of the terminal nitrogen of the hydrazide to the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the C=N double bond characteristic of hydrazones. A wide variety of aromatic and heterocyclic aldehydes and ketones can be employed to generate a diverse library of hydrazone derivatives. tsijournals.com

Table 2: Synthesis of Hydrazone Derivatives

| Hydrazide | Carbonyl Compound | Reaction Conditions | Product Type |

| This compound | Aromatic Aldehyde (e.g., Benzaldehyde) | Ethanol, Glacial Acetic Acid (cat.), Reflux | Aromatic Hydrazone |

| This compound | Ketone (e.g., Acetophenone) | Ethanol, Glacial Acetic Acid (cat.), Reflux | Ketone Hydrazone |

Formation of Schiff Bases

The hydrazones formed from the reaction of this compound with aldehydes or ketones are also known as Schiff bases. researchgate.netoncologyradiotherapy.comnih.gov The formation of the azomethine group (-C=N-) is the defining characteristic of a Schiff base. The reaction conditions for forming Schiff bases from this compound are identical to the general condensation reactions with carbonyl compounds described above. neliti.com The reaction involves heating the hydrazide and the carbonyl compound, often with an acid catalyst, in a solvent like ethanol. researchgate.net

Derivatization via Cyclization Reactions

The versatile structure of this compound and its hydrazone derivatives allows for further chemical transformations, particularly cyclization reactions, to yield various heterocyclic systems. Among the most common are oxadiazole and thiazolidinone derivatives.

Synthesis of Oxadiazole Derivatives

1,3,4-Oxadiazole (B1194373) derivatives can be synthesized from this compound through several methods. A common approach involves the reaction of the hydrazide with carbon disulfide in the presence of a base like potassium hydroxide, followed by cyclization. nih.govmdpi.com This reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes intramolecular cyclization and dehydration to yield the 1,3,4-oxadiazole-2-thiol (B52307) derivative.

Another method involves the reaction of the hydrazide with an acyl chloride to form a 1,2-diacylhydrazine intermediate. This intermediate can then be cyclized to a 2,5-disubstituted 1,3,4-oxadiazole using a dehydrating agent such as phosphoryl chloride or by using reagents like [Et₂NSF₂]BF₄. rsc.org

Table 3: Synthesis of 1,3,4-Oxadiazole Derivatives

| Starting Material | Reagents & Conditions | Product Type |

| This compound | 1. CS₂, KOH, Ethanol, Reflux2. Acidification | 5-(2-Methylphenoxymethyl)-1,3,4-oxadiazole-2-thiol |

| This compound & Acyl Chloride | 1. Pyridine2. POCl₃ or [Et₂NSF₂]BF₄, Heat | 2,5-Disubstituted-1,3,4-oxadiazole |

Synthesis of Thiazolidinone Derivatives

Thiazolidin-4-one derivatives are commonly synthesized from the Schiff bases of this compound. The hydrazone is reacted with thioglycolic acid (mercaptoacetic acid) in a suitable solvent such as dioxane or benzene, often with a dehydrating agent like zinc chloride. nih.gov The reaction involves the nucleophilic attack of the thiol group on the imine carbon of the Schiff base, followed by an intramolecular cyclization via attack of the nitrogen on the carbonyl group of the thioglycolic acid moiety, with the subsequent elimination of a water molecule to form the five-membered thiazolidinone ring. The substituent at the 2-position of the thiazolidinone ring is determined by the aldehyde or ketone used to form the initial hydrazone. nih.gov

Table 4: Synthesis of Thiazolidin-4-one Derivatives

| Starting Material | Reagents & Conditions | Product Type |

| Hydrazone of this compound | Thioglycolic acid, Dioxane, ZnCl₂, Reflux | 2-(Substituted)-3-(2-(2-methylphenoxy)acetamido)thiazolidin-4-one |

Formation of Other Heterocyclic Compounds

This compound is a key intermediate for synthesizing various heterocyclic compounds. The hydrazide group can undergo condensation and cyclization reactions with different reagents to yield five- or six-membered rings, which are core structures in many biologically active molecules.

For instance, the reaction of acetohydrazide derivatives with compounds containing two electrophilic centers is a common strategy for building heterocycles. While specific examples for this compound are not extensively detailed in readily available literature, the general reactivity pattern of phenoxyacetohydrazides can be illustrated. Reactions with dicarbonyl compounds, such as acetylacetone, can lead to the formation of pyrazole (B372694) derivatives. Similarly, treatment with carbon disulfide in a basic medium, followed by reaction with an alkylating agent, typically yields 1,3,4-oxadiazole or 1,3,4-thiadiazole (B1197879) rings.

One documented derivative, 2-o-tolyloxy-acetic acid (1-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazide, is formed from the condensation of this compound with N-methylisatin. sigmaaldrich.com This reaction highlights the role of the terminal -NH₂ group of the hydrazide in forming a hydrazone linkage, a common step in the synthesis of more complex heterocyclic systems. sigmaaldrich.comekb.eg

Design and Synthesis of Substituted Phenoxyacetohydrazides for Targeted Research

The design and synthesis of substituted phenoxyacetohydrazides are of significant interest in medicinal chemistry due to their potential as therapeutic agents. By modifying the substituents on the phenyl ring or by derivatizing the hydrazide moiety, chemists can fine-tune the molecule's properties to interact with specific biological targets like enzymes or receptors. researchgate.netnih.gov

Phenoxyacetohydrazide derivatives have been explored for various biological activities. For example, a related compound, 2-(2-Chlorophenoxy)acetohydrazide, has been synthesized and its crystal structure analyzed, contributing to the understanding of how these molecules pack in a solid state, which is crucial for drug development. researchgate.net The synthesis typically involves the reaction of the corresponding phenoxyacetate (B1228835) ester with hydrazine hydrate in an alcohol solvent. researchgate.net

In the broader context of targeted research, phenothiazine (B1677639) derivatives, which can be synthesized from related starting materials, have been investigated for their cytotoxic effects against cancer cells and as cholinesterase inhibitors. nih.gov Similarly, other phenoxy derivatives have been designed as potent inhibitors for enzymes like Bruton's tyrosine kinase (BTK), demonstrating the therapeutic potential of this class of compounds. nih.gov The general strategy involves creating a library of derivatives and screening them for activity against a specific biological target.

Research Findings on Substituted Phenoxyacetohydrazides

| Compound Class | Synthetic Precursors | Targeted Activity | Key Findings |

| Phenoxyacetyl Nicotinohydrazide Derivatives | Phenol derivatives, Nicotinohydrazide | Anti-inflammatory (COX-1/COX-2 inhibition) | Certain derivatives showed high cyclooxygenase-2 selectivity, indicating potential as anti-inflammatory agents with reduced side effects. researchgate.net |

| Thieno[3,2-c]pyridin-4-amines | Phenoxyphenyl derivatives | Bruton's tyrosine kinase (BTK) inhibitors | A 7-pyrazol-4-yl substituted derivative showed excellent potency and good kinase selectivity, marking it as a promising lead compound. nih.gov |

| 2-Phenoxy-indan-1-one Derivatives | Indanone and Phenol precursors | Acetylcholinesterase (AChE) inhibitors | A synthesized derivative exhibited high AChE inhibitory activity, suggesting potential for treating neurological disorders. nih.gov |

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides information on the connectivity and chemical environment of atoms within a molecule.

The ¹H NMR spectrum of 2-(2-Methylphenoxy)acetohydrazide is characterized by distinct signals corresponding to its different proton environments. The aromatic protons on the substituted benzene ring typically appear as a complex multiplet pattern in the downfield region. The chemical shifts of these protons are influenced by the electron-donating methyl group and the electron-withdrawing acetohydrazide substituent.

The key proton signals and their expected chemical shifts are detailed below:

-NH and -NH₂ Protons: The protons of the hydrazide group are exchangeable and often appear as broad singlets. Their chemical shifts can vary depending on the solvent and concentration.

Aromatic Protons (Ar-H): These protons on the phenyl ring typically resonate in the range of δ 6.8–7.5 ppm.

Methylene Protons (-O-CH₂-): The two protons of the methylene group adjacent to the ether oxygen are chemically equivalent and typically produce a singlet in the region of δ 4.5 ppm.

Methyl Protons (Ar-CH₃): The methyl group attached to the aromatic ring gives a sharp singlet in the upfield region, usually around δ 2.2 ppm.

In related N'-substituted acetohydrazide structures, the synthesis is confirmed by evaluating spectral data from IR and NMR to confirm the final structure. ijpsr.com

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -NH-NH₂ | Variable (Broad) | Singlet (br) |

| Aromatic (Ar-H) | 6.8 - 7.5 | Multiplet |

| Methylene (-O-CH₂-) | ~4.5 | Singlet |

| Methyl (Ar-CH₃) | ~2.2 | Singlet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine unique carbon environments in the molecule.

The assignment of these signals is based on established chemical shift data for similar structures. docbrown.info The carbonyl carbon of the hydrazide group is characteristically found in the most downfield region of the spectrum. The aromatic carbons show a range of shifts influenced by their position relative to the methyl and phenoxy-acetohydrazide substituents.

| Carbon Group | Expected Chemical Shift (δ, ppm) |

| Carbonyl (-C=O) | ~170 |

| Aromatic (C-O) | ~155 |

| Aromatic (C-H, C-C) | 110 - 135 |

| Methylene (-O-CH₂-) | ~67 |

| Methyl (Ar-CH₃) | ~16 |

While not applicable to the hydrazide ligand itself, ¹¹⁹Sn NMR spectroscopy is a powerful tool for characterizing organotin(IV) complexes derived from this compound. The ¹¹⁹Sn chemical shift (δ) is highly sensitive to the coordination number and geometry of the tin atom. bohrium.com This technique has been instrumental in determining the structures of such complexes in solution. mdpi.com

An increase in the coordination number around the tin center leads to increased electron density, causing the resonance signal to shift to a higher field (upfield). bohrium.comresearchgate.net

Four-coordinate tin atoms, typically in a tetrahedral geometry, show signals in a specific range. researchgate.net

Five-coordinate tin atoms, often in a distorted trigonal bipyramidal geometry, resonate in the range of δ -170 to -190 ppm. unimas.my

Seven-coordinate tin complexes have also been identified, with their structures confirmed by ¹¹⁹Sn NMR analysis in solution. nih.gov

The presence of a single resonance peak in the ¹¹⁹Sn NMR spectrum suggests that all complexes contain only one type of tin atom environment. researchgate.net

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides crucial information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. Analysis of related hydrazide compounds and precursors helps in assigning these bands. nih.govhilarispublisher.com

Key vibrational frequencies observed in the FT-IR spectrum include:

N-H Stretching: The N-H stretching vibrations of the primary amine (-NH₂) and secondary amide (-NH-) groups of the hydrazide moiety typically appear as strong to medium bands in the 3200–3400 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches are found just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups appear just below 3000 cm⁻¹.

C=O Stretching (Amide I band): A strong absorption band corresponding to the carbonyl group stretching is a prominent feature, typically located in the range of 1650–1680 cm⁻¹.

N-H Bending (Amide II band): This band, arising from the N-H bending vibration coupled with C-N stretching, is observed around 1530–1550 cm⁻¹.

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkage appear as strong bands in the 1200–1250 cm⁻¹ and 1000–1050 cm⁻¹ regions, respectively.

The FT-IR spectra of crystallized (2-methylphenoxy)acetic acid, a precursor, have been recorded and analyzed in detail, providing a basis for the interpretation of the phenoxy-acetic portion of the target molecule. researchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| ν(N-H) | Hydrazide (-NHNH₂) | 3200 - 3400 |

| ν(C-H) | Aromatic | > 3000 |

| ν(C-H) | Aliphatic (-CH₃, -CH₂-) | < 3000 |

| ν(C=O) (Amide I) | Hydrazide (-C=O) | 1650 - 1680 |

| δ(N-H) (Amide II) | Hydrazide (-NH) | 1530 - 1550 |

| ν(C-O-C) | Aryl-alkyl ether | 1200 - 1250 |

FT-Raman spectroscopy offers complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The analysis of the related compound (2-methylphenoxy)acetic acid by FT-Raman spectroscopy reveals characteristic bands for the aromatic ring and the methyl group. researchgate.net For this compound, the Raman spectrum would be expected to show strong signals for the C-C stretching vibrations within the aromatic ring and the C-H vibrations of the methyl group. The technique is less sensitive to the highly polar C=O and N-H bonds compared to FT-IR. qut.edu.au The combination of both FT-IR and FT-Raman provides a more complete picture of the vibrational modes of the molecule. qut.edu.au

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and interrogating the structure of molecules by analyzing their fragmentation patterns. nih.gov It functions by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios. nih.gov

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique capable of measuring the mass of a molecule with extremely high accuracy, typically to within 0.001 atomic mass units. researchgate.net This precision allows for the confident determination of a compound's elemental composition, distinguishing it from other molecules with the same nominal mass. researchgate.net The capabilities of HRMS are invaluable for confirming the identity of newly synthesized compounds like this compound. sannova.net

For this compound (C₉H₁₂N₂O₂), the monoisotopic mass is 180.08987 Da. uni.lu HRMS analysis can predict the exact mass-to-charge ratio (m/z) for various ionized adducts of the molecule. This data is critical for confirming the molecular formula and identifying the compound in complex mixtures. researchgate.net

Below is a table of predicted collision cross-section (CCS) values for several adducts of this compound, which provides information about the ion's shape in the gas phase. uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 181.09715 | 137.7 |

| [M+Na]⁺ | 203.07909 | 144.4 |

| [M-H]⁻ | 179.08259 | 141.1 |

| [M+NH₄]⁺ | 198.12369 | 156.9 |

| [M+K]⁺ | 219.05303 | 142.9 |

| [M]⁺ | 180.08932 | 136.9 |

Data sourced from PubChemLite. uni.lu

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that bombards a sample with high-energy electrons, typically at 70 eV. researchgate.net This process generates a molecular ion (M⁺), which is a radical cation that subsequently undergoes characteristic fragmentation. libretexts.org The analysis of these fragmentation patterns provides a molecular fingerprint that is invaluable for structural elucidation. nih.govlibretexts.org

In the EI-MS spectrum of this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight (180). Common fragmentation pathways for phenoxy derivatives and hydrazides would likely be observed. Key fragmentation could include:

Alpha Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common pathway for carbonyl compounds. libretexts.org

Ether Bond Cleavage: Fission of the ether linkage could lead to the formation of a 2-methylphenoxy radical and an acetohydrazide cation, or a 2-methylphenoxide ion and a corresponding cation.

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain, though its direct applicability here may be limited. libretexts.org

Loss of Hydrazine (B178648): Fragmentation involving the loss of the terminal NH₂NH group is also plausible.

The resulting fragments provide a puzzle that allows chemists to piece together the original molecular structure. libretexts.org

Electronic Spectroscopy for Conjugation and Electronic Transitions

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-Vis portion of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, typically from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). physchemres.org The technique is particularly sensitive to molecules containing chromophores, which are functional groups with conjugated π-systems. rsc.org

For this compound, the primary chromophore is the 2-methylphenoxy group. The benzene ring contains a conjugated system of π electrons that gives rise to characteristic π → π* electronic transitions. nist.gov Based on related acetophenone and phenoxy compounds, one would expect to observe absorption maxima in the UV region. For instance, 2'-Methoxyacetophenone, a structurally related compound, displays two absorption maxima around 250 nm and 310 nm. csic.es The exact position and intensity of these absorption bands can be influenced by the solvent polarity. physchemres.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions.

In a Single Crystal X-ray Diffraction (SC-XRD) experiment, a single, high-quality crystal is irradiated with a focused beam of X-rays. The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, from which a detailed atomic model of the molecule can be built and refined. researchgate.net

Studies on a series of phenoxy acetohydrazide derivatives have provided detailed crystallographic data. aip.org The analysis of this compound revealed that it crystallizes in the monoclinic crystal system with the P2/n space group, and the refinement resulted in a reliable index (R-factor) of 0.0377. aip.org For closely related compounds like 2-(4-Methylphenoxy)acetohydrazide, a complete set of crystallographic parameters has been determined, offering a clear picture of the solid-state conformation and packing of this class of molecules. nih.gov In the crystal structure of these related hydrazides, molecules are often linked by intermolecular N—H⋯O and N—H⋯N hydrogen bonds, forming extensive networks. nih.govresearchgate.net

The table below presents representative crystallographic data for the closely related compound, 2-(4-Methylphenoxy)acetohydrazide, illustrating the type of detailed structural information obtained from SC-XRD analysis. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₂N₂O₂ |

| Formula Weight | 180.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 6.3833 (2) |

| b (Å) | 4.0755 (1) |

| c (Å) | 35.9741 (12) |

| β (°) | 90.018 (2) |

| Volume (ų) | 935.87 (5) |

| Z (Molecules/Unit Cell) | 4 |

| Temperature (K) | 296 |

| R-factor [F² > 2σ(F²)] | 0.067 |

Data for 2-(4-Methylphenoxy)acetohydrazide, sourced from Acta Crystallographica Section E. nih.gov

Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Networks

Detailed crystallographic studies are essential for understanding the three-dimensional arrangement of molecules in a solid state, which in turn influences the material's physical properties. For this compound, the analysis of its crystal structure reveals specific packing motifs and a network of intermolecular forces that dictate its supramolecular assembly.

While specific crystallographic data for this compound is not extensively detailed in publicly available literature, analysis of closely related phenoxy acetohydrazide derivatives provides significant insights into the probable structural characteristics. For instance, the isomeric compound, 2-(4-Methylphenoxy)acetohydrazide, has been shown to crystallize in a manner where molecules are linked through a variety of hydrogen bonds. These include intermolecular N—H···O, N—H···N, and C—H···O interactions, which collectively form extensive two-dimensional networks. nih.gov

Similarly, studies on other derivatives, such as 2-(Methoxyimino)-2-{2-[(2-methylphenoxy)methyl]phenyl}acetohydrazide, reveal the presence of N—H···O and N—H···N hydrogen bonds that connect the molecules into chains. nih.gov It is highly probable that this compound also features a robust hydrogen-bonding network dominated by the hydrazide moiety, where the N-H groups act as hydrogen bond donors and the carbonyl oxygen and the second nitrogen atom of the hydrazide group act as acceptors. The specific arrangement and dimensionality of this network (i.e., forming chains, sheets, or three-dimensional lattices) would be determined by the interplay of these strong hydrogen bonds and weaker van der Waals forces, influenced by the steric presence of the ortho-methyl group on the phenoxy ring.

Table 1: Probable Intermolecular Interactions in this compound Based on Analogous Structures

| Interaction Type | Donor | Acceptor | Likely Role in Crystal Packing |

| N—H···O | Hydrazide N-H | Carbonyl Oxygen | Primary interaction for forming chains or dimers. |

| N—H···N | Hydrazide N-H | Hydrazide Nitrogen | Contributes to the extension of the hydrogen-bonded network. |

| C—H···O | Aromatic/Methyl C-H | Carbonyl Oxygen | Weaker interactions that provide additional stability to the crystal lattice. |

Thermal Analysis for Stability and Decomposition Pathways (e.g., DTA/TG)

Thermal analysis techniques are critical for determining the stability of a compound and for elucidating the pathways through which it decomposes upon heating. Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference, indicating exothermic or endothermic events like melting and decomposition. Thermogravimetric Analysis (TG) measures the change in mass of a sample as a function of temperature, quantifying mass loss associated with decomposition.

As of the current literature survey, specific Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TG) data for this compound are not available. However, the thermal behavior of hydrazide derivatives has been a subject of study. Generally, such compounds exhibit thermal stability up to a certain temperature, beyond which they undergo decomposition. The decomposition process for hydrazides often involves the cleavage of the N-N and C-N bonds of the hydrazide group, as well as the fragmentation of the aromatic and ether linkages.

A typical TG curve for a compound like this compound would be expected to show a stable region with no mass loss, followed by one or more decomposition steps at elevated temperatures. The DTA curve would correspondingly show endothermic peaks associated with melting, if the compound melts before decomposing, and exothermic peaks associated with the decomposition processes. The specific temperatures of these events and the percentage of mass loss at each stage would be unique to the compound's structure.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, valued for its balance of accuracy and computational efficiency. scispace.commdpi.com This method is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT calculations can predict a wide range of properties, from molecular geometries to the energies of frontier molecular orbitals, which are crucial for understanding chemical reactivity. researchgate.netdergipark.org.tr

Geometry Optimization and Conformational Analysis

The first step in a theoretical investigation is typically geometry optimization. This computational process systematically alters the molecule's geometry—adjusting bond lengths, bond angles, and dihedral (torsion) angles—to find the arrangement with the lowest possible energy. arxiv.orgmolpro.net This lowest-energy structure corresponds to the most stable conformation of the molecule.

For a molecule like 2-(2-Methylphenoxy)acetohydrazide, which possesses several rotatable single bonds, multiple low-energy conformations, or "conformers," may exist. Conformational analysis would explore the potential energy surface of the molecule to identify these stable conformers and determine their relative energies. The global minimum, the conformer with the absolute lowest energy, represents the most probable structure of the molecule under normal conditions. This structural information is foundational for all subsequent property calculations. Studies on related acetohydrazide and benzohydrazide derivatives have successfully used these methods to determine their stable structures. rsc.org

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, HOMO-LUMO Gap)

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital that contains electrons. It is associated with the molecule's ability to donate electrons, acting as a nucleophile. The energy of the HOMO (EHOMO) is related to the ionization potential. youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that is empty of electrons. It represents the molecule's ability to accept electrons, thus acting as an electrophile. The energy of the LUMO (ELUMO) is related to the electron affinity. youtube.com

The energy difference between these two orbitals is known as the HOMO-LUMO gap (ΔE) . This gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. dergipark.org.tr A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more reactive. researchgate.net For this compound, a visualization of the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.

Calculation of Quantum Chemical Descriptors (e.g., Hardness, Softness, Electronegativity)

The energies of the HOMO and LUMO are used to calculate several global reactivity descriptors that provide a quantitative measure of a molecule's reactivity and stability. researchgate.netscirp.org These descriptors are derived from conceptual DFT and help in rationalizing chemical behavior.

| Descriptor | Symbol | Formula | Chemical Significance |

| Ionization Potential | I | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | A | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronegativity | χ | χ = (I + A) / 2 | The ability of a molecule to attract electrons in a chemical bond. |

| Chemical Hardness | η | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron distribution. A "hard" molecule has a large HOMO-LUMO gap. |

| Chemical Softness | S | S = 1 / η | The reciprocal of hardness; measures the polarizability of the molecule. A "soft" molecule has a small HOMO-LUMO gap. |

| Electrophilicity Index | ω | ω = χ² / (2η) | A measure of the energy lowering of a system when it accepts electrons; quantifies its electrophilic nature. |

These descriptors provide a comprehensive profile of the chemical reactivity of this compound, predicting its behavior in various chemical environments.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a powerful model that analyzes the topology of the electron density (ρ) to define atoms, chemical bonds, and molecular structure. rsc.orgsharif.edu This approach provides a rigorous definition of chemical concepts based on a physical observable, the electron density.

Topological Properties of Electron Density

QTAIM analysis partitions the electron density of a molecule into atomic basins. The boundaries between these basins are defined by zero-flux surfaces in the gradient vector field of the electron density. gla.ac.uk The topology of the electron density is characterized by its critical points, where the gradient of the density is zero.

Of particular importance are the Bond Critical Points (BCPs) , which are found between any two atoms that are chemically bonded. The presence of a BCP and an associated bond path (a line of maximum electron density linking the two nuclei) is the QTAIM definition of a chemical bond. The value of the electron density at the BCP, ρ(rbcp), correlates with the strength of the bond; higher values indicate stronger bonds. researchgate.net

Laplacian of Electron Density in Chemical Bonds

Further insight into the nature of the chemical bond is gained from the Laplacian of the electron density, ∇²ρ(r). The sign of the Laplacian at a bond critical point reveals the nature of the interatomic interaction. researchgate.net

∇²ρ(rbcp) < 0: A negative Laplacian indicates a local concentration of electron density, which is characteristic of shared interactions , such as covalent bonds.

∇²ρ(rbcp) > 0: A positive Laplacian signifies a local depletion of electron density, which is typical of closed-shell interactions . This category includes ionic bonds, hydrogen bonds, and van der Waals interactions.

For this compound, a QTAIM analysis would characterize every bond in the molecule. It would quantify the covalent nature of the C-C, C-H, C-O, C-N, and N-N bonds and could also identify and characterize weaker intramolecular interactions, such as potential hydrogen bonds, that might contribute to the stability of its specific conformation.

Molecular Dynamics (MD) Simulations

In the context of hydrazide derivatives, MD simulations have been employed to investigate their interactions with biological targets, such as enzymes. For instance, studies on newly synthesized hydrazide derivatives have utilized MD simulations to understand their binding stability within the active sites of enzymes like cyclooxygenase-2 (COX-2). These simulations can predict the stability of the ligand-protein complex, which is crucial for drug design and development. The analyses from these simulations often involve calculating the root-mean-square deviation (RMSD) to assess the stability of the complex over the simulation period. A stable RMSD suggests that the compound remains bound in a consistent conformation within the enzyme's active site.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a valuable tool in crystal engineering and materials science for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

Commonly observed interactions in the crystal structures of acetohydrazide derivatives include:

H···H contacts: These are typically the most abundant interactions and arise from the close packing of hydrogen atoms on the molecular surface. They generally represent van der Waals forces. In many reported hydrazide structures, H···H contacts account for a significant percentage of the total intermolecular interactions. For example, in some related structures, these interactions can comprise over 60% of the total surface contacts. iucr.org

O···H/H···O contacts: These interactions are indicative of hydrogen bonding, which plays a crucial role in the formation of defined supramolecular structures like dimers, chains, or sheets. The presence of N-H and C=O groups in this compound makes it a prime candidate for forming strong N-H···O hydrogen bonds.

The table below summarizes the typical contributions of various intermolecular contacts found in the crystal structures of similar hydrazide derivatives, as determined by Hirshfeld surface analysis.

| Intermolecular Contact | Typical Contribution (%) |

| H···H | 55 - 68 |

| O···H/H···O | 15 - 32 |

| C···H/H···C | 13 - 16 |

| N···H/H···N | ~9 |

Note: The data presented is a generalized representation from various hydrazide structures and may not be specific to this compound. iucr.orgnih.gov

The analysis of the Hirshfeld surface can also reveal the presence of other types of interactions, such as C-H···π interactions, which can further influence the molecular arrangement in the solid state. scirp.org

Isomerism Studies (e.g., E/Z Isomerism)

Isomerism plays a critical role in determining the three-dimensional structure and, consequently, the physical and biological properties of a molecule. In the case of this compound, several types of isomerism can be considered.

The hydrazide functional group (–C(=O)NHNH2) can exhibit conformational isomerism due to rotation around the C-N and N-N single bonds. In the solid state, the conformation is often stabilized by intermolecular hydrogen bonding. For instance, in the crystal structure of 2-hydroxy-N′-methylacetohydrazide, the hydroxyl and carbonyl groups are in a trans position. nih.gov

Furthermore, derivatives of hydrazides, particularly hydrazones formed by the reaction of the hydrazide with an aldehyde or ketone, can exhibit E/Z isomerism around the newly formed C=N double bond. For example, in an N′-[(thiophen-2-yl)methylidene] derivative of a benzoylhydrazine, an E-configuration is observed with respect to the C=N double bond of the hydrazone bridge. nih.gov

While this compound itself does not possess a C=N double bond for E/Z isomerism, its derivatives can. The planarity of the acetohydrazide group is a common feature in the crystal structures of related compounds, with slight deviations from planarity observed. nih.govnih.gov The orientation of the 2-methylphenoxy group relative to the acetohydrazide moiety can also lead to different conformers.

Theoretical Prediction of Molecular Reactivity and Stability

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the reactivity and stability of molecules. These calculations provide insights into the electronic structure, which is fundamental to understanding a molecule's chemical behavior.

Key parameters derived from DFT calculations that help in predicting molecular reactivity and stability include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecular surface. It helps in identifying the electrophilic and nucleophilic sites of a molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For hydrazide derivatives, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, making it a likely site for electrophilic interaction.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies to provide a quantitative measure of a molecule's reactivity.

While specific DFT calculations for this compound were not found in the provided search results, studies on similar hydrazide derivatives have shown that these theoretical predictions correlate well with experimental findings, for example, in predicting the sites of interaction in molecular docking studies. scienceopen.com

The table below illustrates the kind of data that can be obtained from DFT calculations for a molecule like this compound, based on general knowledge of similar compounds.

| Computational Parameter | Predicted Information |

| HOMO Energy | Electron-donating ability |

| LUMO Energy | Electron-accepting ability |

| HOMO-LUMO Gap | Kinetic stability and chemical reactivity |

| Molecular Electrostatic Potential (MEP) | Identification of electrophilic and nucleophilic sites |

These theoretical investigations are invaluable for understanding the intrinsic properties of this compound and for guiding the design of new derivatives with desired chemical and biological activities.

Structure Activity Relationship Sar Studies

Impact of Substituent Effects on Biological Efficacy

The biological efficacy of derivatives of the 2-(2-Methylphenoxy)acetohydrazide scaffold is significantly influenced by the nature and position of substituents on the molecule. Studies on related phenoxyacetohydrazide Schiff bases have demonstrated that modifications to the benzylidene moiety, which is introduced by reacting the hydrazide with an aromatic aldehyde, play a pivotal role in determining the compound's inhibitory activity against enzymes like β-glucuronidase. mdpi.comresearchgate.net

The electronic properties of the substituents on the benzylidene phenyl ring are a critical factor. The presence of electron-withdrawing groups, such as nitro (NO₂) or chloro (Cl) groups, can enhance biological activity. For instance, a derivative bearing a nitro group at the ortho position of the benzylidene ring exhibited potent inhibitory activity. researchgate.net Conversely, the position of the substituent is equally important; a meta-substituted nitro derivative was found to be inactive, highlighting the specific spatial requirements for effective interaction with the biological target. researchgate.net

Similarly, halogen substituents have a demonstrable impact on efficacy. A monochloro substitution at the ortho position of the benzylidene ring resulted in significant inhibitory activity. researchgate.net The introduction of a second chloro group, creating a dichloro-substituted analog, also maintained notable activity. The position of the halogen is crucial, as moving the chloro group from the ortho to the para position can lead to a decrease in potency.

Hydroxyl (OH) and methoxy (OCH₃) groups, which are electron-donating, also modulate the biological response. An ortho-hydroxy substituted derivative was found to be a potent inhibitor. However, the activity of a methoxy-substituted analog was dependent on its position, with the ortho-substituted compound showing greater efficacy than its para-substituted counterpart. researchgate.net This suggests that steric factors and the potential for intramolecular hydrogen bonding can influence the molecule's conformation and its binding affinity to the target enzyme.

The following table summarizes the inhibitory activity of various substituted phenoxyacetohydrazide Schiff bases against β-glucuronidase, illustrating the impact of substituent effects.

| Compound ID | Substituent on Benzylidene Ring | IC₅₀ (µM) |

| 1 | 2-OCH₃ | 9.20 ± 0.32 |

| 2 | 4-OCH₃ | > 100 (inactive) |

| 5 | 2-NO₂ | 9.47 ± 0.16 |

| 6 | 3-NO₂ | > 100 (inactive) |

| 7 | 2-Cl | 14.7 ± 0.19 |

| 8 | 2,4-diCl | 15.4 ± 1.56 |

| 15 | 2-OH | 12.0 ± 0.16 |

| Standard | D-saccharic acid-1,4-lactone | 48.4 ± 1.25 |

Data sourced from a study on 2-(4-chloro-2-methylphenoxy)acetohydrazide Schiff bases. researchgate.net

Correlation of Molecular Structure with Observed Activity Profiles

For the phenoxyacetohydrazide Schiff base derivatives, the activity is largely dependent on the benzylidene portion of the molecule, while the acylium part (the 2-(2-methylphenoxy)acetyl moiety) appears to be less critical for the variation in potency among the tested analogs. mdpi.com This indicates that the benzylidene ring is likely the primary pharmacophoric element responsible for binding to the target enzyme.

The position of substituents on the benzylidene ring dictates the molecule's ability to orient itself correctly within the enzyme's active site. For example, the superior activity of ortho-substituted derivatives compared to their meta or para isomers suggests that the ortho position is optimal for forming key interactions, such as hydrogen bonds or hydrophobic interactions, with the enzyme. researchgate.net The presence of a substituent at the ortho position can also induce a specific torsional angle between the phenyl ring and the hydrazone linker, which may be favorable for binding.

Furthermore, the electronic nature of the substituent influences the electrostatic potential of the molecule, which can affect its interaction with the typically polar environment of an enzyme's active site. Electron-withdrawing groups can enhance the acidity of the N-H proton of the hydrazide linker, potentially leading to stronger hydrogen bonding with acceptor groups in the active site.

The following table presents the inhibitory concentration (IC₅₀) values for a series of substituted 2-(4-chloro-2-methylphenoxy)acetohydrazide Schiff bases, which illustrates the correlation between the molecular structure and inhibitory activity against β-glucuronidase.

| Compound | R (Substituent) | IC₅₀ (µM) ± SEM |

| 1 | 2-Methoxyphenyl | 9.20 ± 0.32 |

| 5 | 2-Nitrophenyl | 9.47 ± 0.16 |

| 7 | 2-Chlorophenyl | 14.7 ± 0.19 |

| 8 | 2,4-Dichlorophenyl | 15.4 ± 1.56 |

| 11 | 2-Fluorophenyl | 19.6 ± 0.62 |

| 12 | 4-Chlorophenyl | 30.7 ± 1.49 |

| 15 | 2-Hydroxyphenyl | 12.0 ± 0.16 |

| 21 | 1-Naphthyl | 13.7 ± 0.40 |

| 22 | 2-Naphthyl | 22.0 ± 0.14 |

| Standard | D-Saccharic acid 1,4-lactone | 48.4 ± 1.25 |

SEM: Standard Error of the Mean mdpi.com

Design Principles for Optimized Derivatives and Novel Scaffolds

Based on the structure-activity relationship data, several design principles can be formulated for the development of optimized derivatives of this compound and novel scaffolds with enhanced biological activity.

A primary design strategy involves the strategic modification of the benzylidene moiety of Schiff base derivatives. The consistent observation that ortho substitution on the benzylidene ring leads to higher potency suggests that this position is a "hotspot" for favorable interactions with the target. researchgate.net Therefore, future design efforts should focus on introducing a variety of small, electronically diverse substituents at the ortho position to fine-tune the binding affinity. Both electron-withdrawing (e.g., nitro, cyano, trifluoromethyl) and electron-donating (e.g., small alkyl, amino) groups should be explored to comprehensively map the electronic and steric requirements of the binding pocket.

Another key principle is the exploration of bioisosteric replacements for the phenyl ring of the benzylidene group. Replacing the phenyl ring with various heterocyclic rings (e.g., pyridine, thiophene, furan) could introduce new hydrogen bonding opportunities, alter the molecule's solubility and metabolic stability, and potentially lead to improved activity and selectivity. The position of the heteroatom within the ring would also be a critical variable to investigate.

Finally, computational modeling and docking studies can be invaluable tools in the design of optimized derivatives. By building a homology model of the target enzyme (if the crystal structure is not available) and docking the existing active compounds into the active site, it is possible to generate hypotheses about the key binding interactions. This information can then be used to guide the design of new molecules with improved predicted binding affinities, making the synthetic efforts more targeted and efficient.

Mechanistic Investigations of Biological Activities

Enzyme Inhibition Mechanisms

The potential for 2-(2-Methylphenoxy)acetohydrazide to act as an enzyme inhibitor is a key area for future research. However, current scientific databases and publications lack specific details on its interaction with several important enzymes.

There is currently no available research detailing the specific pathways through which this compound may inhibit the enzyme β-glucuronidase. Understanding such mechanisms would be crucial in evaluating its potential role in contexts where β-glucuronidase activity is implicated.

The mechanism by which this compound might inhibit α-glucosidase has not been elucidated in published studies. Research in this area would be necessary to determine its potential as a modulator of carbohydrate metabolism.

Specific details regarding the inhibitory effects of this compound on the Anoctamin 1 (ANO1) ion channel are not present in the current scientific literature. Such studies would be required to understand its potential influence on cellular processes regulated by ANO1.

The pathways through which this compound may inhibit cyclooxygenase (COX) enzymes have not been a subject of published research. Mechanistic studies are needed to ascertain its potential anti-inflammatory properties via COX inhibition.

There is a lack of available data on the mechanisms by which this compound might inhibit CDC7 kinase, an important regulator of the cell cycle.

The specific inhibitory action of this compound on the E1 component of the pyruvate (B1213749) dehydrogenase multienzyme complex (PDHc-E1) is not documented. Research into this potential interaction would be necessary to understand its effects on cellular energy metabolism.

Molecular Interactions with Specific Biological Targets

The biological effect of a compound is contingent on its molecular interactions with specific targets, such as receptors or enzymes. Understanding these interactions at a molecular level is fundamental to drug design and development.

Ligand-receptor binding studies are essential for characterizing the affinity and specificity of a compound for its biological target. These studies can elucidate the conformational changes induced upon binding and the dynamics of the interaction. nih.gov For example, in the context of G protein-coupled receptors (GPCRs), ligand binding is a dynamic process that can stabilize different receptor conformations, leading to varied downstream signaling. mdpi.com

Specific ligand-receptor binding data for this compound is not available. However, studies on other molecules demonstrate the methodologies used. For instance, research on imidazoquinoline derivatives, which were designed as potential InhA inhibitors, involved evaluating their ability to bind to the enzyme. mdpi.com Although these compounds showed only modest inhibitory efficacy, the study underscores the importance of the ligand's ability to form favorable interactions within the target's binding site. mdpi.com The binding of 4-hydroxy-2-pyridone inhibitors to InhA was found to be dependent on the presence of the cofactor NADH, indicating a specific mode of interaction with the enzyme-cofactor complex. nih.gov

The active site of an enzyme is a highly specific region where the substrate binds and the chemical reaction is catalyzed. ebi.ac.uk The interaction of an inhibitor with the active site can prevent the substrate from binding, thereby blocking the enzyme's function. These interactions are governed by the unique combination of amino acid residues in the active site, which create a specific chemical environment. ebi.ac.uk

In the case of InhA, the active site includes a hydrophobic pocket and key amino acid residues that are crucial for binding and catalysis. For instance, Tyr158 is a key residue in the InhA active site. ebi.ac.uk Inhibitors are often designed to form specific interactions with these residues. Imidazoquinoline derivatives were designed with hydrophobic chains and an amide bond with the potential to interact with the hydrophobic pocket and Tyr158 of InhA, respectively. mdpi.com Similarly, molecular docking of a potent coumarin (B35378) derivative (4c) into the InhA active site revealed important interactions between the compound and essential amino acids, highlighting the role of specific chemical moieties in binding. rsc.org The binding of 4-hydroxy-2-pyridones was shown to block the enoyl-substrate binding pocket of InhA. nih.gov

Redox Chemistry and Antioxidant Mechanisms

The capacity of a chemical to prevent or inhibit the oxidation of other molecules defines its antioxidant potential. This is frequently accomplished by neutralizing free radicals, which are unstable molecules capable of causing cellular damage. The antioxidant properties of this compound and its derivatives have been studied, providing information about their redox chemistry. researchgate.netyoutube.com

A common and dependable technique for determining a compound's free radical scavenging capacity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.govcaymanchem.com In this test, the stable free radical DPPH• is reduced by an antioxidant, causing a color change that can be measured with a spectrophotometer. nih.govcaymanchem.com The extent of discoloration indicates the scavenging potential of the test compound. nih.gov

While specific DPPH assay data for this compound is not widely available, research on structurally related phenoxy acetohydrazide derivatives has demonstrated significant antioxidant activity. mdpi.commdpi.com The antioxidant activity is frequently affected by the type and location of substituents on the aromatic ring. For example, hydroxybenzylidene hydrazines, which are structurally similar, have been shown to be effective radical scavengers, with their effectiveness correlating with the number and position of hydroxyl groups. mdpi.comresearchgate.net The proposed mechanism involves the donation of a hydrogen atom from the hydrazide or hydroxyl group to the DPPH radical, thereby neutralizing it. mdpi.com Computational studies support this, indicating that the hydrogen atom transfer (HAT) mechanism is a key pathway for the antioxidant activity of such compounds. nih.gov

| Compound | DPPH Scavenging Activity (SC₅₀) | Reference |

|---|---|---|

| Hydroxybenzylidene hydrazines (with 3 OH groups) | Strong | mdpi.com |

| Resveratrol imine analogs (with 3 OH groups) | Most effective | researchgate.net |

Metal Complexation and its Influence on Biological Mechanisms

The interaction of organic ligands with metal ions can cause significant changes in their physicochemical properties and biological activities. The acetohydrazide functional group in this compound is an excellent chelating agent, capable of forming stable complexes with a variety of transition metal ions. frontiersin.orgeurekaselect.com

This compound usually functions as a bidentate ligand, coordinating with metal ions via the carbonyl oxygen and the terminal nitrogen atom of the hydrazide group. mdpi.com This coordination behavior has been observed in complexes with a variety of transition metals, including copper(II), nickel(II), cobalt(II), and zinc(II). koreascience.krmatrixscientific.comekb.eg

The formation of these metal complexes is frequently confirmed by a variety of spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as elemental analysis and magnetic susceptibility measurements. koreascience.krmdpi.commdpi.com For example, a shift in the stretching frequency of the C=O and N-H bonds in the IR spectra of metal complexes as compared to the free ligand indicates coordination. mdpi.com

| Ligand Type | Metal Ion(s) | Coordination Mode | Resulting Geometry | Reference |

|---|---|---|---|---|

| 2-(4-bromophenoxy)acetohydrazide | Ni(II) | Bidentate (via C=O and NH₂-N) | Distorted Octahedral (Polymeric) | mdpi.com |

| Azo-hydrazone of acetohydrazide | Cu(II), Ni(II), Co(II), Fe(III) | Bidentate or Tridentate | Octahedral/Tetragonally Distorted | koreascience.krresearchgate.net |

| N'-(2-cyanoacetyl)isonicotinohydrazide | Cu(II), Co(II), Ni(II), Zn(II) | Bidentate (via hydrazonyl N and enolized O) | Not specified | nih.gov |

| Naphthyl aceto hydrazone | Co(II), Ni(II), Cu(II), Zn(II), Pb(II), Cd(II) | Not specified | Not specified | mdpi.com |

Chelation of this compound with transition metals has been shown to improve its biological activities, such as antimicrobial and antioxidant properties. mdpi.comnih.gov This improvement is frequently attributed to a number of factors, including:

Increased Lipophilicity Metal complexation can increase the ligand's lipid solubility, allowing it to travel across biological membranes and reach target sites more effectively. mdpi.comnih.gov

Altered Redox Properties The coordination of a metal ion can change the redox potential of both the metal and the ligand, potentially improving antioxidant activity. researchgate.net

Enzyme Activity Influence Metal complexes can interact with and inhibit the activity of a variety of enzymes that may be required for microorganism survival. nih.govmdpi.com

For example, copper(II) complexes of ligands structurally similar to this compound have shown significantly greater antimicrobial activity than the free ligands. koreascience.krmdpi.com This is frequently explained by Tweedy's chelation theory, which states that partially sharing the positive charge of the metal ion with the donor atoms of the ligand reduces the polarity of the metal ion, increasing the lipophilicity of the complex and promoting its penetration through the lipid layers of cell membranes. koreascience.krnih.gov

Furthermore, the antioxidant properties of these metal complexes have been studied. In some cases, the metal complexes have better radical scavenging activity than the free ligand, implying that the metal center may be involved in redox reactions or stabilize the radical species formed during the scavenging process. mdpi.com

Applications and Future Directions in Chemical Research

2-(2-Methylphenoxy)acetohydrazide as a Versatile Synthetic Intermediate

This compound serves as a highly versatile building block in organic synthesis, primarily owing to the reactivity of its hydrazide moiety. This functional group can readily undergo condensation reactions with various electrophiles, such as aldehydes and ketones, to form hydrazones. nih.gov These hydrazones can then be utilized as key intermediates in the construction of a multitude of heterocyclic systems, which are of paramount importance in medicinal chemistry and materials science. nih.gov

The general synthetic utility of hydrazides is well-established, and this compound is no exception. It can be employed in cyclization reactions to afford five- and six-membered heterocyclic rings. For instance, reaction with carbon disulfide in the presence of a base can lead to the formation of 1,3,4-oxadiazole (B1194373) derivatives. nih.govopenmedicinalchemistryjournal.com Similarly, condensation with β-dicarbonyl compounds or their equivalents can yield pyrazole (B372694) scaffolds. mdpi.com The 2-methylphenoxy substituent can further influence the steric and electronic properties of the resulting heterocyclic compounds, potentially modulating their biological activity.

Table 1: Examples of Heterocyclic Systems Synthesized from Hydrazide Precursors

| Heterocyclic System | Reagents and Conditions | Reference |

| 1,3,4-Oxadiazoles | Carbon disulfide, potassium hydroxide, ethanol, reflux | nih.gov |

| Pyrazoles | β-Diketones, acidic or basic catalysis | mdpi.com |

| Schiff Bases | Aldehydes or ketones, catalytic acid or base | nih.gov |

The synthesis of these heterocyclic derivatives from this compound provides a powerful tool for chemists to generate libraries of novel compounds for further investigation.

Development of Novel Scaffolds for Drug Discovery

The development of new drugs is a critical area of research, and this compound presents a promising starting point for the discovery of novel therapeutic agents. Its derivatives have been shown to exhibit a wide range of biological activities, making them attractive candidates for further development. cymitquimica.com

Lead Compound Identification and Optimization

In drug discovery, a "lead compound" is a chemical that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. danaher.com The diverse biological activities reported for hydrazone derivatives make this compound an excellent scaffold for the identification of new lead compounds. nih.gov

Once a lead compound is identified, the process of lead optimization begins. This involves systematically modifying the structure of the lead compound to enhance its desirable properties while minimizing any undesirable ones. danaher.comaltasciences.com For derivatives of this compound, this could involve altering the substituents on the phenoxy ring, modifying the linker between the ring and the hydrazide, or further derivatizing the hydrazone moiety. These modifications can be guided by computational methods such as molecular docking to predict the binding affinity of the compounds to their biological targets. pensoft.net

Exploration of New Therapeutic Areas

Derivatives of phenoxyacetohydrazide have already shown promise in various therapeutic areas. For example, phenoxyacetohydrazide Schiff bases have been investigated as inhibitors of β-glucuronidase, an enzyme implicated in certain types of cancer and other diseases. mdpi.com The broad spectrum of biological activities associated with hydrazones, including antimicrobial, anti-inflammatory, and anticancer effects, suggests that derivatives of this compound could be explored for a wide range of new therapeutic applications. nih.govnih.gov The synthesis of a library of compounds derived from this compound and subsequent high-throughput screening can be a fruitful strategy for identifying novel drug candidates for various diseases.

Role in Agrochemicals (e.g., Pesticide Development, Plant Growth Regulation)

The application of this compound extends beyond medicinal chemistry into the field of agrochemicals. The development of new pesticides and plant growth regulators is crucial for ensuring food security and managing agricultural resources effectively.

Hydrazone derivatives have been recognized for their potential in agrochemical discovery and development, exhibiting insecticidal, fungicidal, and herbicidal activities. nih.gov The structural features of this compound make it a suitable starting material for the synthesis of novel agrochemicals. For instance, a study on the herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-ones showed that a compound with a 4-chloro-2-methyl-phenoxy moiety exhibited significant post-emergence herbicidal activity against several broadleaf weeds. nih.gov This suggests that the 2-methylphenoxy group present in this compound could be a beneficial structural motif for developing new herbicides.

Furthermore, certain chemical compounds can act as plant growth regulators, influencing processes such as germination, root development, and flowering. nih.gov While specific studies on the plant growth regulatory effects of this compound derivatives are limited, the structural similarities to known plant growth regulators suggest that this is a potential area for future research.

Table 2: Potential Agrochemical Applications of this compound Derivatives

| Application | Target | Potential Mechanism of Action |

| Herbicide | Broadleaf weeds | Inhibition of essential plant enzymes |

| Insecticide | Various insect pests | Disruption of the nervous system or other vital processes |

| Fungicide | Pathogenic fungi | Inhibition of fungal growth and sporulation |

| Plant Growth Regulation | Various crops | Modulation of plant hormone levels |

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The unique chemical properties of this compound open up avenues for interdisciplinary research in fields such as chemical biology and materials science.

In chemical biology, fluorescent probes are invaluable tools for visualizing and understanding biological processes in living cells. The hydrazide functional group of this compound can be exploited to develop fluorescent probes for the detection of specific analytes. For example, hydrazide-containing probes have been designed to detect hydrazine (B178648), a toxic industrial chemical. nih.gov By incorporating a suitable fluorophore into the structure of a this compound derivative, it may be possible to create novel probes for various biological targets.

In materials science, the ability of this compound to form stable metal complexes through its hydrazone derivatives could be utilized in the development of new functional materials. nih.gov These materials could have applications in areas such as catalysis, sensing, and electronics. The self-assembly of these molecules into well-ordered structures could also be explored for the creation of novel supramolecular materials with unique properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-(2-Methylphenoxy)acetohydrazide?

- Methodological Answer : The compound is synthesized via hydrazinolysis of ethyl(4-methylphenoxy)acetate with hydrazine hydrate in ethanol under reflux for 6 hours. The product is recrystallized from ethanol, yielding colorless crystals (67% yield, m.p. 411–413 K). This method ensures high purity and reproducibility .

Q. How is the purity and structural integrity of this compound validated?

- Methodological Answer : Key techniques include:

- Melting point analysis : Confirms consistency with literature values (411–413 K).

- X-ray crystallography : Resolves crystal structure (monoclinic P21/c space group, unit cell parameters: a = 6.3833 Å, b = 4.0755 Å, c = 35.9741 Å).

- NMR spectroscopy : Assigns proton environments (e.g., NH and aromatic signals).

These methods collectively verify molecular conformation and purity .

Q. What solvents are optimal for recrystallizing this compound?

- Methodological Answer : Ethanol is preferred due to its moderate polarity, which facilitates slow crystal growth and high yield. Alternative solvents (e.g., methanol) may require adjustments to temperature or concentration to avoid rapid precipitation, which can trap impurities .

Advanced Research Questions

Q. How does the hydrogen-bonding network influence the solid-state properties of this compound?

- Methodological Answer : The crystal structure reveals a trifurcated hydrogen-bonding network (N–H⋯O and C–H⋯O interactions), forming infinite 2D sheets parallel to the (001) plane. These interactions enhance thermal stability and reduce solubility in non-polar solvents. Computational modeling (e.g., Hirshfeld surface analysis) can quantify interaction contributions .

Q. What strategies are used to synthesize Schiff base derivatives from this compound?

- Methodological Answer :

React the hydrazide with aromatic aldehydes (e.g., 4-(dimethylamino)benzaldehyde) in a DMF/ethanol mixture.

Add catalytic H₂SO₄ and reflux for 1 hour.

Isolate the product via filtration and recrystallize from ethanol-DMF (3:1).

This method yields derivatives suitable for biological activity screening or coordination chemistry studies .

Q. How can crystallographic data resolve discrepancies in reported hydrazide derivative structures?

- Methodological Answer : Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) and hydrogen-bonding motifs. For example, deviations in bond angles (e.g., C7–N1–N2 = 114.8°) or torsion angles (>5°) may indicate polymorphism or synthesis artifacts. Cross-validation with spectroscopic data (FTIR, ¹H NMR) is critical .

Q. What experimental approaches evaluate the biological activity of this compound?

- Methodological Answer :

- Antimicrobial assays : Disk diffusion or MIC tests against bacterial/fungal strains.

- Enzyme inhibition studies : Target acetylcholinesterase or urease using spectrophotometric methods.

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., MCF-7).

Hydrazides are known for diverse bioactivities, but results must be contextualized with structural analogs (e.g., isoniazid) .

Q. How do reaction conditions impact the yield of this compound?

- Methodological Answer : Key factors:

- Hydrazine stoichiometry : Excess hydrazine (2:1 molar ratio) drives ester-to-hydrazide conversion.

- Reaction time : Extended reflux (>6 hours) minimizes residual starting material.

- Temperature : Controlled heating (60–70°C) prevents decomposition.

Optimization via Design of Experiments (DoE) can identify ideal conditions .

Data Contradiction Analysis

Q. How to address conflicting reports on hydrazide derivative bioactivity?

- Methodological Answer :

Standardize assay protocols (e.g., consistent bacterial strains, incubation times).

Compare substituent effects: Electron-withdrawing groups (e.g., –Cl) may enhance activity vs. –OCH₃.

Validate results with in silico docking (e.g., AutoDock Vina) to correlate structure-activity relationships.